Oxaliplatin is synthesized from platinum compounds, specifically utilizing cis-dichlorocyclohexanediamine platinum(II) as a precursor. The compound is derived from natural sources of platinum but is primarily produced through synthetic methods in laboratory settings.
Oxaliplatin belongs to the class of platinum-based drugs, which includes other agents like cisplatin and carboplatin. It is specifically categorized as a diaminocyclohexane derivative, distinguishing it from other platinum compounds due to its unique ligand structure that enhances its cytotoxic properties.
The synthesis of oxaliplatin typically involves several key steps:
Oxaliplatin has the molecular formula . Its structure consists of a platinum atom coordinated to two nitrogen atoms from the cyclohexanediamine ligand and two oxalate groups. The specific arrangement of these ligands contributes to its unique properties:
Oxaliplatin undergoes various chemical reactions that are crucial for its mechanism of action:
The mechanism by which oxaliplatin exerts its cytotoxic effects involves several steps:
Oxaliplatin is primarily used in oncology for:
Oxaliplatin (C₈H₁₄N₂O₄Pt) is a third-generation platinum(II) complex characterized by a square planar coordination geometry. Its molecular structure consists of a central platinum atom coordinated to:
The chiral DACH ligand exists predominantly as the trans-(1R,2R) stereoisomer, which confers superior antitumor activity compared to other stereochemical configurations. This bulky hydrophobic ligand protrudes into the major groove of DNA upon adduct formation, creating steric hindrance that differentiates oxaliplatin from cisplatin [8]. X-ray crystallography reveals significant pseudosymmetry in the solid-state structure, with the DACH ring adopting a chair conformation that positions the equatorial hydrogen atoms perpendicular to the platinum coordination plane [7].
Interactive Table: Structural and Functional Comparison of Platinum Agents
Property | Oxaliplatin | Cisplatin | Carboplatin |
---|---|---|---|
Molecular Formula | C₈H₁₄N₂O₄Pt | Cl₂H₆N₂Pt | C₆H₁₂N₂O₄Pt |
Leaving Group | Oxalate | Chloride | Cyclobutane-1,1-dicarboxylate |
Carrier Ligand | (1R,2R)-DACH | Ammonia | Ammonia |
DNA Binding Kinetics | Slower hydrolysis and adduct formation | Rapid hydrolysis | Intermediate kinetics |
Cross-Resistance Profile | Active in some cisplatin-resistant models | Baseline resistance | Partial cross-resistance |
Primary DNA Lesions | GG intrastrand crosslinks (bulkier adduct) | GG intrastrand crosslinks | Similar to cisplatin |
Oxaliplatin's distinctive (DACH)Pt moiety sterically hinders DNA repair machinery. NMR solution structures demonstrate oxaliplatin-DNA adducts induce a 31° DNA bend angle versus 22° for cisplatin adducts, explaining differential protein recognition and reduced repair efficiency in resistant cells [1] [8]. Unlike cisplatin and carboplatin which share ammonia ligands, oxaliplatin's hydrophobic DACH group prevents nucleotide excision repair (NER) proteins like ERCC1-XPF from recognizing and excising platinum-DNA lesions [1].
Oxaliplatin exhibits complex stability behavior influenced by formulation matrices:
Interactive Table: Stability of Diluted Oxaliplatin (0.1–1.2 mg/mL in 5% Dextrose)
Container | Storage Temperature | Light Exposure | Maximum Stability Duration | Residual Drug (%) |
---|---|---|---|---|
Polyolefine Bags | 2–8°C | Protected | 35 days | 99.2 ± 0.8 |
Polyethylene Bottles | 20–25°C | Unprotected | 84 days | 98.5 ± 1.1 |
PVC Bags | 4°C | Protected | 14 days | 97.9 ± 1.3 |
Oxaliplatin undergoes non-enzymatic biotransformation via sequential displacement reactions:
Mass spectrometry studies detect transient glutathione conjugates, but unlike cisplatin, oxaliplatin shows minimal inactivation by this tripeptide due to steric shielding by the DACH ligand [6] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7